2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide
Descripción
2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide is a synthetic compound featuring a fluorinated phenyl-substituted imidazo[2,1-b]thiazole core linked to an N-isobutyl acetamide side chain.
Propiedades
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c1-11(2)8-19-16(22)7-14-10-23-17-20-15(9-21(14)17)12-3-5-13(18)6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGENJAURVRSGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The primary targets of this compound are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells. These cells are the primary targets due to their susceptibility to the cytotoxic effects of the compound.
Mode of Action
The compound interacts with its targets by inducing apoptosis, a form of programmed cell death. This is achieved through the depolarization of the mitochondrial membrane and the activation of multicaspases. The compound’s interaction with its targets results in significant cytotoxic activity, particularly against cancer cells.
Biochemical Pathways
The compound affects the apoptosis pathway, a crucial biochemical pathway that regulates cell death. By inducing mitochondrial membrane depolarization and multicaspase activation, the compound triggers the apoptosis pathway, leading to the death of the cancer cells.
Pharmacokinetics
The compound’s potent cytotoxic activity suggests that it may have favorable bioavailability.
Result of Action
The result of the compound’s action is the selective death of cancer cells. The compound exhibits higher cytotoxic activity against cancer cells than normal cells, suggesting that it may have potential as a targeted anticancer therapy.
Action Environment
Actividad Biológica
The compound 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide is a derivative of imidazo[2,1-b]thiazole, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and other relevant pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide
- Molecular Formula : C19H15FN4OS
- Molecular Weight : 366.41 g/mol
- CAS Number : 897464-62-9
Compounds with imidazo[2,1-b]thiazole scaffolds are known for their ability to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : These compounds may inhibit enzymes involved in cancer cell proliferation.
- Receptor Binding : Similar structures have shown the ability to bind to multiple receptors, which may influence signaling pathways related to cell growth and apoptosis.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
Antitumor Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant cytotoxic effects against various human cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines using MTS cytotoxicity assays. Results indicated effective inhibition of cell proliferation with IC50 values ranging from 5 to 15 μM across different cell types (A549, HCC827, and NCI-H358) .
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.75 | 2D |
| HCC827 | 5.13 | 2D |
| NCI-H358 | 4.01 | 3D |
Antimicrobial Activity
In addition to antitumor properties, compounds similar to 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-isobutylacetamide have also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Case Studies
- Study on Lung Cancer Cell Lines : In a study assessing the efficacy of imidazo[2,1-b]thiazole derivatives against lung cancer cell lines (A549 and HCC827), it was found that the compounds significantly inhibited cell growth, suggesting potential as novel anticancer agents .
- DNA Binding Studies : Compounds with similar structures were evaluated for their ability to bind DNA. Results indicated that they predominantly bind within the minor groove of AT-rich DNA sequences, which may contribute to their antitumor efficacy by interfering with DNA replication .
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
The imidazo[2,1-b]thiazole scaffold is highly versatile, with modifications to its phenyl ring and acetamide side chain significantly influencing physicochemical and biological properties. Key analogues include:
Table 1: Structural Variations and Physicochemical Properties of Selected Analogues
Key Observations :
- Phenyl Substituents : Fluorine (target compound) vs. chlorine (5f, 5l) or hydrogen (5a) alters electronic properties and steric bulk. Fluorine’s electronegativity may enhance binding affinity to hydrophobic enzyme pockets compared to chlorine .
Cytotoxicity and Enzyme Inhibition:
- Compound 5l (4-Cl, piperazinyl side chain) demonstrated potent cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM), outperforming sorafenib (IC50 = 5.2 μM) . This suggests that chloro-substituted phenyl groups combined with bulky side chains enhance antitumor activity.
- Compound 5a (unsubstituted phenyl, morpholino side chain) showed weak VEGFR2 inhibition (3.76% at 20 μM), indicating that electron-withdrawing substituents (e.g., Cl, F) may improve target engagement .
Antibacterial and Antitubercular Activity:
- Hydrazide derivatives (e.g., 3a-j) with 4-chlorophenyl groups exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting the role of the hydrazide moiety in microbial targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
